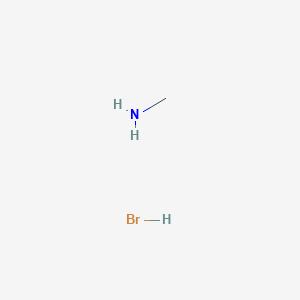

Methylamine hydrobromide

Description

Properties

IUPAC Name |

methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNAMNOYHCTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

111.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-37-5 | |

| Record name | Methylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Synthesis of Methylamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methylamine (B109427) hydrobromide (CH₃NH₃Br), also known as methylammonium (B1206745) bromide, is a crucial chemical intermediate with significant applications in organic synthesis and materials science, notably as a precursor in the fabrication of perovskite solar cells and other optoelectronic devices. This guide provides an in-depth overview of the primary synthetic routes to methylamine hydrobromide, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The preparation of this compound can be broadly categorized into two primary strategies: the direct neutralization of methylamine with hydrobromic acid and the formation of methylamine via classic organic reactions followed by salt formation. Each method offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, and scalability.

Direct Neutralization of Methylamine with Hydrobromic Acid

This is the most straightforward and common laboratory-scale synthesis of this compound. It involves the acid-base reaction between methylamine (CH₃NH₂) and hydrobromic acid (HBr).

Reaction Pathway:

Caption: Direct acid-base neutralization reaction for the synthesis of this compound.

Experimental Protocol:

A detailed protocol for this synthesis is often cited in the context of perovskite precursor preparation.[1][2]

-

Preparation of Solutions: Prepare an aqueous solution of methylamine (e.g., 40% w/w) and a hydrobromic acid solution (e.g., 48% w/w).

-

Reaction: In a flask placed in an ice-water bath to manage the exothermic reaction, slowly add the hydrobromic acid solution to the methylamine solution in a 1:1 molar ratio.[1] The reaction is typically carried out at a temperature between 0 and 10°C for approximately 2 hours.[1]

-

Isolation: The resulting this compound solution can be used directly or the product can be isolated by evaporation of the solvent. For high-purity crystals, recrystallization from a suitable solvent like ethanol (B145695) may be performed.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant 1 | Methylamine (CH₃NH₂) solution (40%) | [1] |

| Reactant 2 | Hydrobromic Acid (HBr) solution (48%) | [1] |

| Molar Ratio (HBr:CH₃NH₂) | 1:1 | [1] |

| Reaction Temperature | 0 - 10°C | [1] |

| Reaction Time | 2 hours | [1] |

Hofmann Rearrangement of Acetamide (B32628)

The Hofmann rearrangement is a classic organic reaction for converting a primary amide into a primary amine with one fewer carbon atom.[3] In this case, acetamide is converted to methylamine, which is then captured as its hydrobromide salt.

Reaction Pathway:

Caption: Synthesis of this compound via the Hofmann rearrangement of acetamide.

Experimental Protocol:

A representative procedure for the synthesis of methylamine hydrochloride via Hofmann rearrangement is described, which can be adapted for the hydrobromide salt by using hydrobromic acid in the final step.[4][5]

-

Formation of N-bromoacetamide: Dry acetamide is mixed with bromine. The mixture is cooled in water while a solution of a strong base (e.g., potassium hydroxide) is added until the color changes from dark brown to deep yellow.[4]

-

Rearrangement: The resulting solution containing potassium bromide and acetmonobromamide is slowly added to a heated (60-70°C), concentrated solution of potassium hydroxide.[4] The reaction is monitored until the yellow color disappears.

-

Distillation and Salt Formation: The resulting methylamine is distilled along with ammonia (B1221849). The distillate is passed into dilute hydrobromic acid.

-

Isolation and Purification: The acidic solution is evaporated to dryness. The resulting solid residue, a mixture of this compound and ammonium (B1175870) bromide, is purified by recrystallization from a suitable solvent like absolute alcohol to separate the more soluble methylamine salt.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Acetamide | [4] |

| Reagent 1 | Bromine | [4] |

| Reagent 2 | Potassium Hydroxide | [4] |

| Reaction Temperature | 60 - 70°C | [4] |

| Purification Method | Recrystallization from absolute alcohol | [4] |

| Overall Yield (for hydrochloride) | ~55% | [5] |

Synthesis from Formaldehyde (B43269) and Ammonium Halide

This method involves the reaction of formaldehyde with an ammonium halide to produce the corresponding methylamine salt.[6] While often described for the synthesis of methylamine hydrochloride, the same principle applies to the hydrobromide salt by using ammonium bromide.

Reaction Pathway:

Caption: Reaction pathway for the synthesis of this compound from formaldehyde and ammonium bromide.

Experimental Protocol:

The synthesis of methylamine hydrochloride from formaldehyde and ammonium chloride is well-documented and can be adapted for the hydrobromide.[6][7]

-

Reaction Mixture: A mixture of formaldehyde and ammonium bromide in aqueous solution is heated. The reaction produces this compound and formic acid.

-

Workup: The reaction mixture is typically neutralized and then distilled to separate the methylamine.

-

Salt Formation and Purification: The distilled methylamine is then treated with hydrobromic acid to form the salt. Purification is often challenging due to the presence of ammonium bromide and dimethylamine (B145610) hydrobromide as byproducts. Recrystallization from a solvent like isopropanol (B130326) can be effective for separating this compound from ammonium bromide.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material 1 | Formaldehyde | [6] |

| Starting Material 2 | Ammonium Bromide | [6] |

| Byproducts | Formic Acid, Ammonium Bromide, Dithis compound | [6][8] |

| Purification | Recrystallization from isopropanol | [8] |

| Yield (for hydrochloride) | 45-51% | [7] |

Concluding Remarks

The choice of synthetic route for this compound depends on several factors including the desired scale of production, purity requirements, and the availability of starting materials and equipment. For laboratory-scale synthesis where high purity is paramount, the direct neutralization of methylamine with hydrobromic acid is often the most convenient method. The Hofmann rearrangement offers a classic alternative when starting from amides. The synthesis from formaldehyde and ammonium bromide is a viable route, though purification from byproducts requires careful consideration. For industrial-scale production, the catalytic reaction of methanol (B129727) and ammonia is the dominant method, with the resulting methylamine being subsequently converted to the hydrobromide salt as needed.[6] Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthesis strategy for their specific application.

References

- 1. CN104141166A - Preparing method for methylamine bromide lead crystals of large-size perovskite structure - Google Patents [patents.google.com]

- 2. gcs.itb.ac.id [gcs.itb.ac.id]

- 3. Acetamide changes into methylamine by A. Hofmann bromamide reaction B - askIITians [askiitians.com]

- 4. prepchem.com [prepchem.com]

- 5. scribd.com [scribd.com]

- 6. Methylamine - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Chemical Properties of Methylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of methylamine (B109427) hydrobromide. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and safety.

Chemical and Physical Properties

Methylamine hydrobromide, also known as methylammonium (B1206745) bromide, is a white to almost white crystalline solid.[1][2] It is the salt formed from the reaction of the weak base methylamine and the strong acid hydrobromic acid.[3] This compound is noted for its solubility in water and is also soluble in ethanol (B145695), DMF, and DMSO.[4][5] It is increasingly utilized as a precursor in the fabrication of perovskite solar cells and other optoelectronic devices.[2][6]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | CH₅N·HBr or CH₆BrN | [7][8] |

| Molecular Weight | 111.97 g/mol | [7][9] |

| Appearance | White to almost white powder/crystals | [1] |

| Melting Point | 248-253 °C | |

| Solubility | Soluble in water, ethanol, DMF, DMSO | [4][5] |

| Hygroscopicity | Hygroscopic |

Table 2: Identification and Nomenclature

| Identifier | Value | Source(s) |

| IUPAC Name | methylazanium bromide | [7] |

| Synonyms | Methylammonium bromide, MABr | [2][8] |

| CAS Number | 6876-37-5 | [8][9] |

| PubChem CID | 3014526 | [7] |

| EC Number | 229-981-5 | [8] |

| InChI | InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | [7] |

| InChIKey | ISWNAMNOYHCTSB-UHFFFAOYSA-N | [7] |

| SMILES | C[NH3+].[Br-] | [7] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Availability | Source(s) |

| ATR-IR | Spectra available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd. | [7] |

| FT-Raman | Spectra available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd. | [7] |

| NMR | Conforms to structure |

Reactivity and Stability

This compound is stable under standard laboratory conditions.[8] However, it is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[8] It is incompatible with strong oxidizing agents.[8] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-base reaction of methylamine with hydrobromic acid. Below is a representative laboratory-scale protocol adapted from literature procedures.[10]

Materials:

-

Methylamine solution (e.g., 40 wt. % in water)

-

Hydrobromic acid (e.g., 48 wt. % in water)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a stoichiometric amount of methylamine solution.

-

Acid Addition: Cool the flask in an ice bath to manage the exothermic reaction. Slowly add a stoichiometric amount of hydrobromic acid dropwise to the stirred methylamine solution.

-

Reaction: Continue stirring the solution in the ice bath for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

-

Precipitation and Crystallization: After the initial reaction, the resulting solution is heated (e.g., to 60-70°C) to evaporate excess water and solvent, leading to the precipitation of this compound.[10]

-

Isolation and Drying: The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or chloroform) to remove impurities, and then dried under vacuum to yield the final product.[11]

Diagram of Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[8]

Table 4: GHS Hazard Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] |

| H335 | May cause respiratory irritation |

Recommended Handling Practices:

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8] In case of dust formation, a dust respirator is recommended.[8]

-

Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[8] Store under an inert gas due to its hygroscopic nature.[8]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water. If irritation persists, seek medical attention.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[8]

-

If swallowed: Rinse mouth with water and seek immediate medical attention.

Logical Relationship of Safety Precautions:

Caption: Interrelationship of hazards and recommended safety measures.

Applications

The primary contemporary application of this compound is in materials science, particularly as a precursor for the synthesis of methylammonium lead bromide (CH₃NH₃PbBr₃) perovskites.[6] These materials are of significant interest for their use in:

-

Perovskite Solar Cells (PSCs): Offering high power conversion efficiencies.[2][6]

-

Light-Emitting Diodes (LEDs): Due to their excellent photoluminescence properties.[6]

-

Photodetectors and other optoelectronic devices.

References

- 1. This compound (Low water content), 5G | Labscoop [labscoop.com]

- 2. Methylammonium bromide - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. hanyaomaterial.com [hanyaomaterial.com]

- 5. labsolu.ca [labsolu.ca]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. This compound | CH6BrN | CID 3014526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Methanamine hydrobromide | CH6BrN | CID 13000536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methylamine Synthesis FAQ [erowid.org]

In-Depth Technical Guide to Methylamine Hydrobromide (CAS 6876-37-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) hydrobromide, also known as methylammonium (B1206745) bromide (MABr), is an organic halide salt with the chemical formula CH₃NH₃Br. It is a white to almost white crystalline powder that is soluble in water.[1] While the methylamine moiety is a fundamental building block in many areas of organic chemistry and drug discovery, methylamine hydrobromide itself has garnered significant attention primarily as a crucial precursor in the fabrication of perovskite-based optoelectronic devices, including solar cells and light-emitting diodes (LEDs).[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, analytical methods, and primary applications of this compound, with a focus on detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6876-37-5 | [1] |

| Molecular Formula | CH₅N·HBr or CH₃NH₃Br | [4] |

| Molecular Weight | 111.97 g/mol | [4] |

| Appearance | White to almost white powder or crystals | [4] |

| Melting Point | 250-260 °C | [5] |

| Solubility | Soluble in water. | [6] |

| Synonyms | Methylammonium Bromide (MABr), Methanamine hydrobromide | [2][5] |

Synthesis and Purification

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-base reaction of methylamine with hydrobromic acid.

Materials:

-

Methylamine (CH₃NH₂) solution (e.g., 40% in water)

-

Hydrobromic acid (HBr) (e.g., 48% in water)

-

Dibutyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add a specific molar equivalent of methylamine solution.

-

Slowly add a stoichiometric equivalent of hydrobromic acid to the methylamine solution via a dropping funnel while stirring continuously. Maintain the temperature of the reaction mixture between 0-10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-10 °C.

-

The resulting methylammonium bromide solution can be concentrated using a rotary evaporator to remove excess water and solvent.

-

To induce crystallization, the concentrated solution is cooled. For purification, dissolve the crude product in a minimal amount of hot ethanol and then add dibutyl ether until the solution becomes turbid.

-

Slowly cool the solution to -5 to 5 °C to precipitate high-purity white crystals of methylammonium bromide.

-

Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold dibutyl ether.

-

Dry the purified crystals in a vacuum oven at 80-100 °C.

Purification by Recrystallization

For applications requiring high purity, such as in perovskite device fabrication, recrystallization is a critical step.

Materials:

-

Crude this compound

-

Absolute ethanol (or n-butyl alcohol for higher purity)

-

Chloroform (B151607) (for removal of dimethylamine (B145610) impurities)

-

Reflux condenser

-

Heating mantle

-

Beakers and flasks

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Wash the crude this compound with chloroform to remove any potential dithis compound impurities.

-

Place the crude salt in a round-bottom flask fitted with a reflux condenser.

-

Add absolute ethanol and heat the mixture to boiling with stirring until the salt dissolves.

-

If impurities remain undissolved, allow them to settle and decant the hot, clear solution.

-

Allow the alcoholic solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

The process can be repeated until the desired purity is achieved.

Analytical Methods

Accurate characterization of this compound is essential to ensure its purity and suitability for its intended applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of methylamine, often requiring derivatization due to its lack of a UV chromophore.

Materials:

-

This compound sample

-

Derivatization agent (e.g., 9-fluorenylmethylchloroformate - FMOC-Cl)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh and dissolve the this compound sample in a known volume of water.

-

To an aliquot of the sample solution, add a buffer to adjust the pH to the optimal range for derivatization (typically alkaline).

-

Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed for a specified time at a controlled temperature.

-

Quench the reaction if necessary.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water (with buffer) is commonly used.

-

Column: A standard C18 column.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the FMOC derivative (e.g., 254 nm) or fluorescence detection for higher sensitivity.

-

Inject the derivatized sample into the HPLC system and record the chromatogram.

-

Quantification is achieved by comparing the peak area of the sample to that of a derivatized standard of known concentration.

-

Gas Chromatography (GC)

GC can also be used for the analysis of methylamine, typically after conversion to the free base and often with a specific column designed for amines.

Materials:

-

This compound sample

-

Strong base (e.g., NaOH) to liberate the free amine

-

GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

Amine-specific capillary column (e.g., CP-Volamine)

-

Helium carrier gas

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in water.

-

In a sealed vial, treat the aqueous solution with a concentrated solution of a strong base to convert the methylammonium ion to the volatile free methylamine.

-

A headspace sampling technique may be employed where the vapor phase above the aqueous solution is injected into the GC.

-

-

GC Analysis:

-

Injector Temperature: Typically around 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the components.

-

Carrier Gas Flow: Constant flow of helium.

-

Detector: FID for quantification or MS for identification and quantification.

-

Inject the sample (headspace or liquid) and record the chromatogram.

-

Identify and quantify the methylamine peak by comparison with a standard.

-

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound. The spectrum will show characteristic peaks for N-H, C-H, and N-C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the methylammonium cation.

Applications in Drug Development and Research

While methylamine is a common structural motif in many pharmaceuticals, this compound itself is not typically used as an active pharmaceutical ingredient (API). Its primary role in a drug development context is as a reagent or a building block in organic synthesis.

The most significant and well-documented application of this compound is in the field of materials science, specifically as a precursor for the synthesis of organic-inorganic hybrid perovskite materials.[2][3] These materials, such as methylammonium lead bromide (CH₃NH₃PbBr₃), are at the forefront of research for next-generation solar cells due to their excellent optoelectronic properties.[3]

Biological Signaling Pathways

A thorough review of the scientific literature reveals no established role for this compound in biological signaling pathways. Its primary applications and research focus are in materials chemistry. While methylamine itself is a biologically occurring compound and a substrate for certain enzymes, this does not translate to a signaling role for its hydrobromide salt.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

Table 2: Safety Information for this compound

| Hazard Information | Precautionary Measures |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry place. |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 6876-37-5) is a chemical compound of significant interest, not for its direct biological activity, but as a key precursor in the rapidly advancing field of perovskite optoelectronics. For researchers in materials science and renewable energy, a thorough understanding of its properties, synthesis, and purification is essential for the development of high-performance devices. While it shares a structural component with many pharmaceuticals, its application in drug development is primarily as a synthetic reagent. The lack of known involvement in biological signaling pathways underscores its specialized role in materials chemistry. Adherence to proper safety protocols is crucial when working with this compound.

References

- 1. Methylammonium bromide - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. This compound | CH6BrN | CID 3014526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 6. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to Methylammonium Bromide (MABr)

An authoritative resource for researchers, scientists, and professionals in drug development and materials science, this guide elucidates the chemical identity, properties, synthesis, and applications of Methylammonium (B1206745) Bromide, clarifying its synonymous designation as Methylamine (B109427) Hydrobromide.

Introduction: Clarifying the Nomenclature

Methylammonium bromide (MABr) and methylamine hydrobromide are two names for the same chemical compound, bearing the CAS number 6876-37-5.[1] This organic halide salt is comprised of the methylammonium cation (CH₃NH₃⁺) and the bromide anion (Br⁻).[1] While both names are chemically correct and used interchangeably in scientific literature, "methylammonium bromide" is more prevalent in the context of materials science, particularly in the field of perovskite research. "this compound" is often used from the perspective of its synthesis, highlighting that it is the hydrobromide salt of methylamine. This guide will primarily use the term methylammonium bromide (MABr) for consistency.

Physicochemical Properties

Methylammonium bromide is a white crystalline powder or solid that is soluble in water.[2][3] It is a key precursor in the fabrication of perovskite-based optoelectronic devices.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methylammonium Bromide

| Property | Value | Reference(s) |

| Synonyms | This compound, MABr | [5][6] |

| CAS Number | 6876-37-5 | |

| Chemical Formula | CH₆BrN or CH₃NH₃Br | |

| Molecular Weight | 111.97 g/mol | |

| Appearance | White crystalline powder/solid | [2][3] |

| Melting Point | 296 °C (565 °F; 569 K) | [3] |

| Solubility | Soluble in water. Highly soluble in ethanol (B145695), DMF, and DMSO. | [2][5] |

| Crystal System | Tetragonal (at room temperature) | [7] |

| Space Group | P4/nmm | [7] |

| Lattice Parameters | a = b = 8.58 Å, c = 6.08 Å | [7] |

Crystallographic Data

The crystal structure of methylammonium bromide was determined by E. J. Gabe in 1961.[7] At room temperature, it adopts a tetragonal crystal system with the space group P4/nmm. The lattice parameters are a = b = 8.58 Å and c = 6.08 Å.[7] The structure consists of isolated methylammonium cations and bromide anions.

Spectroscopic Properties

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the methylammonium cation would be expected to show a signal for the methyl protons and a signal for the ammonium (B1175870) protons. The ¹³C NMR spectrum would show a single resonance for the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the ammonium group, as well as C-H stretching and bending vibrations of the methyl group.

Experimental Protocols

Synthesis of Methylammonium Bromide

A common and straightforward method for synthesizing methylammonium bromide is the reaction of methylamine with hydrobromic acid.

Materials:

-

Methylamine solution (e.g., 40% in water)

-

Hydrobromic acid (e.g., 48% in water)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, cool a solution of methylamine in a suitable solvent (e.g., water or methanol) to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of hydrobromic acid to the cooled and stirring methylamine solution. The reaction is exothermic, so slow addition is crucial to maintain the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for approximately 2 hours.

-

Remove the solvent from the resulting solution using a rotary evaporator at a temperature of around 60 °C to obtain the crude methylammonium bromide precipitate.

-

Wash the precipitate with diethyl ether to remove any unreacted starting materials and organic impurities. This can be done by suspending the solid in diethyl ether, followed by filtration. Repeat this washing step three times.

-

Dry the purified white solid in a vacuum oven at 60 °C overnight to remove any residual solvent.

Recrystallization for High Purity

For applications requiring high purity, such as in perovskite device fabrication, recrystallization is recommended.

Materials:

-

Crude methylammonium bromide

-

Ethanol (or a mixed solvent system like ethanol and dibutyl ether)

-

Erlenmeyer flask

-

Hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolve the crude methylammonium bromide in a minimal amount of hot ethanol (or a suitable mixed solvent) at an elevated temperature (e.g., 60 °C).

-

Once fully dissolved, allow the solution to cool down slowly to room temperature.

-

For further precipitation, the solution can be cooled to a lower temperature (e.g., -5 to 5 °C).[8]

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Applications in Perovskite Synthesis

Methylammonium bromide is a fundamental building block in the synthesis of methylammonium lead bromide (MAPbBr₃) and other mixed-halide or mixed-cation perovskite materials. These materials are of significant interest for their applications in solar cells, LEDs, and photodetectors.

Experimental Workflow: Synthesis of Methylammonium Lead Bromide (MAPbBr₃) Perovskite

The synthesis of MAPbBr₃ typically involves the reaction of methylammonium bromide with a lead (II) halide, such as lead (II) bromide (PbBr₂), in a suitable solvent.

Logical Relationships and Synthesis Workflow

The synthesis of methylammonium bromide itself is a straightforward acid-base reaction. The logical flow of this process is depicted below.

Conclusion

Methylammonium bromide, also known as this compound, is a crucial precursor in the rapidly advancing field of perovskite optoelectronics. Its synthesis is well-established, and its properties have been characterized to enable the fabrication of high-performance devices. This guide provides a comprehensive overview of its fundamental characteristics and practical synthesis protocols to aid researchers and professionals in their scientific endeavors.

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. Methylammonium bromide CAS#: 6876-37-5 [m.chemicalbook.com]

- 3. Methylammonium bromide - Wikipedia [en.wikipedia.org]

- 4. Methylammonium bromide >99.99% | CAS 6876-37-5 [greatcellsolarmaterials.com]

- 5. labsolu.ca [labsolu.ca]

- 6. solaveni.com [solaveni.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility of Methylamine Hydrobromide in Isopropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methylamine (B109427) hydrobromide in isopropanol (B130326), a critical parameter for researchers and professionals in drug development and chemical synthesis. Due to the scarcity of publicly available quantitative data, this document provides a comprehensive overview of the qualitative solubility characteristics of similar compounds, alongside a detailed experimental protocol for the precise determination of methylamine hydrobromide's solubility in isopropanol. The provided methodologies are intended to enable researchers to generate reliable and reproducible solubility data. This guide also includes a visualization of the experimental workflow to facilitate a clear understanding of the process.

Introduction

Methylamine and its salts, including this compound, are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. Isopropanol is a widely used solvent in the pharmaceutical industry due to its favorable properties, including its miscibility with water and a wide range of organic solvents, its moderate boiling point, and its relatively low toxicity. A thorough understanding of the solubility of this compound in isopropanol is therefore essential for process development, purification, and formulation activities.

This document serves as a practical guide for laboratory professionals. It consolidates available qualitative information and presents a robust experimental framework for generating quantitative solubility data, which is crucial for optimizing reaction conditions, crystallization processes, and the development of stable formulations.

Qualitative Solubility of Methylamine Salts in Alcohols

Table 1: Qualitative Solubility of Methylamine Salts in Alcohols

| Compound | Solvent | Temperature | Solubility Description | Application Context | Source |

| Methylamine Hydrochloride | Isopropanol | Boiling | Not highly soluble, but sufficient for recrystallization. | Separation from ammonium (B1175870) chloride. | [1] |

| Methylamine Hydrochloride | n-Butyl Alcohol | 90-100°C | Less soluble than in ethanol; allows for effective separation from ammonium chloride. | Purification of methylamine hydrochloride. | [2] |

| Methylamine Hydrochloride | Absolute Ethanol | Boiling | Sufficiently soluble for extraction and recrystallization. | Separation from ammonium chloride. | [2] |

| Methylamine (free base) | Isopropanol | Not Specified | A 9% (approx. 2 mol/L) solution is commercially available. | Reagent solution. | [4] |

Experimental Protocol for Determining the Solubility of this compound in Isopropanol

The following protocol outlines a reliable method for determining the solubility of this compound in isopropanol at various temperatures. This method is adapted from established general procedures for solubility determination of solids in liquids.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Isopropanol (anhydrous, analytical grade)

-

Jacketed glass reaction vessel with temperature control (e.g., circulating water bath)

-

Calibrated digital thermometer

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

-

Vacuum filtration apparatus

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of isopropanol to the jacketed glass vessel.

-

Set the circulating bath to the desired temperature and allow the solvent to equilibrate.

-

Begin stirring the isopropanol at a constant rate.

-

Add an excess of this compound to the isopropanol to ensure that a solid phase remains.

-

Allow the mixture to stir for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended to ensure saturation.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 1 hour.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a filter.

-

Dispense the filtered solution into a pre-weighed volumetric flask and record the final weight to determine the mass of the solution.

-

Evaporate the isopropanol from the flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Once all the solvent has evaporated, weigh the flask containing the solid residue.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue.

-

Calculate the mass of the isopropanol by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Express the solubility in grams of solute per 100 grams of solvent.

-

Repeat the procedure at different temperatures to generate a solubility curve.

-

Safety Precautions

-

This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isopropanol is flammable. Work in a well-ventilated area, away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for both this compound and isopropanol before commencing any work.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in isopropanol.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. Sciencemadness Discussion Board - Methylamine Purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methylamine clean-up , Hive Newbee Forum [chemistry.mdma.ch]

- 4. Methylamine (ca. 9% in Isopropyl Alcohol, ca. 2mol/L) [cymitquimica.com]

- 5. quora.com [quora.com]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Methylamine Hydrobromide

For Immediate Release

[City, State] – December 21, 2025 – In a foundational study for materials science and drug development, the crystal structure of methylamine (B109427) hydrobromide (CH₃NH₃Br) provides critical insights into the nature of organic-inorganic salt interactions. This technical guide offers a comprehensive overview of its crystal lattice, drawing from the seminal work in the field and presenting the data in a clear, accessible format for researchers, scientists, and professionals in drug development.

Core Crystallographic Data

The crystal structure of methylamine hydrobromide was first determined by E. J. Gabe in 1961. The compound crystallizes in the tetragonal system, a key finding that dictates many of its physical properties. The crystallographic data are summarized below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Lattice Parameters | |

| a | 5.10 ± 0.01 Å |

| c | 8.83 ± 0.02 Å |

| Formula Units per Cell (Z) | 2 |

Structural Arrangement

In the this compound crystal, the methylammonium (B1206745) (CH₃NH₃⁺) cations and bromide (Br⁻) anions are arranged in a specific, repeating three-dimensional pattern. The tetragonal symmetry indicates that the unit cell has a square base with a height that is different from the base length. The space group P4/nmm further defines the symmetry elements present within the unit cell, governing the precise arrangement of the atoms.

Experimental Protocols

The determination of this crystal structure was a meticulous process involving the synthesis of high-purity crystals and their analysis using X-ray diffraction.

Synthesis and Crystallization of this compound

The synthesis of this compound is achieved through the reaction of methylamine with hydrobromic acid.

An In-depth Technical Guide on the Physical Properties of Methylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylammonium (B1206745) bromide (MABr), an organic halide salt with the chemical formula CH₃NH₃Br, has garnered significant attention as a crucial precursor in the fabrication of perovskite solar cells and other optoelectronic devices.[1][2][3] Its physical properties play a pivotal role in the formation, stability, and performance of these advanced materials. This technical guide provides a comprehensive overview of the core physical properties of methylammonium bromide, including its crystallographic, optical, electronic, and thermal characteristics, supplemented with detailed experimental protocols for its synthesis and characterization.

Core Physical Properties

Methylammonium bromide is a white crystalline solid that is soluble in water and polar organic solvents.[2] Key physical constants are summarized below.

| Property | Value |

| Chemical Formula | CH₃NH₃Br |

| Molecular Weight | 111.97 g/mol [4] |

| Appearance | White crystals or powder[2] |

| Melting Point | 293-296 °C[5] |

Crystallographic Properties

The crystal structure of methylammonium bromide is a fundamental property that influences its behavior in solid-state applications. While often studied as a component of the larger perovskite structure, understanding the crystallography of pure MABr is essential.

Due to a lack of specific crystallographic data for pure methylammonium bromide in the conducted searches, a detailed table of its lattice parameters and space group cannot be provided at this time. Further experimental investigation is required to fully elucidate its crystal structure.

Optical and Electronic Properties

The optical and electronic properties of methylammonium bromide are critical for its application in optoelectronic devices. These properties are primarily investigated through UV-Vis absorption and photoluminescence spectroscopy.

It is important to note that the majority of available research focuses on the optical properties of methylammonium lead bromide (MAPbBr₃) perovskites, where MABr is a component. The band gap of MAPbBr₃ is approximately 2.3 eV, and it exhibits photoluminescence around 529-540 nm.[1] The intrinsic optical and electronic properties of pure methylammonium bromide are not as extensively documented.

Thermal Properties

The thermal stability of methylammonium bromide is a crucial factor in the processing and operational lifetime of perovskite-based devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques to evaluate its thermal behavior.

TGA has shown that methylammonium bromide evaporates in a single step. When incorporated into a perovskite structure, its decomposition can release methylamine (B109427) (CH₃NH₂) and hydrogen bromide (HBr).[6]

| Property | Observation |

| Thermal Decomposition | Decomposes to release methylamine (CH₃NH₂) and hydrogen bromide (HBr) at elevated temperatures.[6] |

Solubility

Methylammonium bromide's solubility in various solvents is a critical parameter for its use in solution-processed fabrication of perovskite films. It is known to be soluble in water and polar organic solvents.

| Solvent | Solubility |

| Water | Soluble[2] |

| Ethanol (B145695) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[7] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of methylammonium bromide.

Synthesis of High-Purity Methylammonium Bromide

This protocol describes a common method for synthesizing MABr for use in perovskite applications.

Materials:

-

Methylamine (CH₃NH₂, 40% in water)

-

Hydrobromic acid (HBr, 47% in water)

-

Ethanol

-

Dibutyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a round-bottom flask placed in an ice bath, slowly add hydrobromic acid to a stirred solution of methylamine. The reaction is exothermic and should be controlled to prevent overheating.

-

Continue stirring the solution in the ice bath for 2 hours to ensure the reaction goes to completion.

-

Remove the flask from the ice bath and allow it to warm to room temperature.

-

The crude product is obtained by removing the solvent using a rotary evaporator.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add dibutyl ether to the ethanol solution until a white precipitate begins to form.

-

Cool the solution to -5 to 5 °C to promote further crystallization.[5]

-

Collect the white crystals by vacuum filtration and wash them with a small amount of cold dibutyl ether.[5]

-

Dry the purified methylammonium bromide crystals in a vacuum oven at 80-100 °C.[5]

Characterization Techniques

Single-Crystal X-ray Diffraction (XRD):

-

Grow single crystals of MABr from a supersaturated solution (e.g., in ethanol/dibutyl ether).

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect diffraction data by rotating the crystal and detector.

-

Process the diffraction data to determine the unit cell parameters, space group, and atomic coordinates.

UV-Vis Absorption Spectroscopy:

-

Prepare a dilute solution of MABr in a suitable UV-transparent solvent (e.g., ethanol).

-

Use a UV-Vis spectrophotometer and a quartz cuvette.

-

Record a baseline spectrum with the pure solvent.

-

Measure the absorption spectrum of the MABr solution over the desired wavelength range (typically 200-800 nm).

Photoluminescence (PL) Spectroscopy:

-

Place a crystalline powder sample of MABr in a solid-state sample holder.

-

Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or laser).

-

Excite the sample at a wavelength shorter than its expected emission.

-

Record the emission spectrum over a range of wavelengths longer than the excitation wavelength.

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed amount of MABr powder into a TGA crucible.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature to determine the onset of decomposition and mass loss profile.

Differential Scanning Calorimetry (DSC):

-

Seal a small, accurately weighed amount of MABr powder in a DSC pan.

-

Use an empty, sealed pan as a reference.

-

Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and reference to identify phase transitions (e.g., melting, solid-solid transitions) and their associated enthalpies.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of methylammonium bromide.

Crystal Structure of Methylammonium Bromide

As definitive crystallographic data for pure methylammonium bromide was not available in the conducted searches, a visualization of its crystal structure cannot be accurately generated at this time. The structure consists of the methylammonium cation (CH₃NH₃⁺) and the bromide anion (Br⁻) arranged in a crystal lattice.

Caption: Conceptual representation of the constituent ions of methylammonium bromide.

References

- 1. lookchem.com [lookchem.com]

- 2. Methylammonium bromide - Wikipedia [en.wikipedia.org]

- 3. Methylammonium bromide 6876-37-5 [sigmaaldrich.com]

- 4. Methylamine hydrobromide | CH6BrN | CID 3014526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. Photodecomposition and thermal decomposition in methylammonium halide lead perovskites and inferred design principles to increase photovoltaic device ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA03501F [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Methylamine Hydrobromide: A Technical Safety Guide for Laboratory Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of Methylamine (B109427) Hydrobromide (CH₃NH₃Br). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and mitigation strategies.

Chemical Identification and Physical Properties

Methylamine hydrobromide, also known as methylammonium (B1206745) bromide or MABr, is the salt derived from methylamine and hydrobromic acid.[1] It is a white, crystalline, water-soluble solid.[1][2] Due to its hygroscopic nature and sensitivity to moisture, air, and light, specific storage conditions are required.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Methylazanium bromide | [1][4] |

| Synonyms | Methylammonium Bromide, Methanaminium bromide | [1][5] |

| CAS Number | 6876-37-5 | [3][4][5] |

| EC Number | 229-981-5 | [1][5] |

| Molecular Formula | CH₅N·HBr or CH₆BrN | [4][5][6] |

| Molecular Weight | 111.97 g/mol | [4] |

| Appearance | White to almost white powder or crystals | [6] |

| Melting Point | 250 °C[3][7] - 296 °C[1] | |

| Solubility | Soluble in water | [1][3] |

| Stability | Stable under standard ambient conditions. Sensitive to moisture, air, and light. |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [5][6] | |

| H319 | Causes serious eye irritation. | [5][6] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P261 | Avoid breathing dust. | [3] |

| P264 | Wash skin thoroughly after handling. | [5][6] | |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/eye protection/face protection. | [5][6] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Summary: While specific LD50 data for this compound is not readily available in the provided search results, the hazard statements indicate that it is harmful if ingested and causes significant irritation to the skin, eyes, and respiratory tract. The chemical, physical, and toxicological properties have not been thoroughly investigated. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[8]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures outline the best practices for its use in a laboratory setting.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required to minimize inhalation of dust.[9]

-

Eye Protection : Wear chemical safety goggles or a face shield.[5]

-

Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is necessary to prevent skin contact.[5][9]

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a full-face respirator with an appropriate particulate filter.[9]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face | Safety glasses with side-shields or chemical goggles. |

| Skin | Chemical-resistant gloves, lab coat. |

| Respiratory | Particulate respirator if dust generation is unavoidable. |

3.2 General Handling Protocol

-

Preparation : Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any incompatible materials.

-

Dispensing : Avoid generating dust when weighing or transferring the solid. Use non-sparking tools.[9]

-

Procedure : Handle and store under an inert gas like argon due to sensitivity to air and moisture.[3] Keep the container tightly closed when not in use.

-

Post-Handling : Wash hands and face thoroughly after handling.[5][6] Decontaminate all surfaces and equipment.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The product is sensitive to moisture, air, and light.

3.3 Spill and Waste Disposal Protocol

-

Minor Spills :

-

Evacuate non-essential personnel.

-

Wearing full PPE, carefully sweep or scoop up the dry material, avoiding dust generation.

-

Collect the material in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

-

-

Waste Disposal :

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.

-

Emergency and First Aid Procedures

Immediate action is critical in the event of an exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. | [5][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [5][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [9] |

Visualized Safety Workflows

The following diagrams illustrate the logical flow for safely handling this compound.

Caption: Logical workflow for risk mitigation when handling this compound.

Caption: Standard laboratory workflow for this compound from receipt to disposal.

References

- 1. Methylammonium bromide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | CH6BrN | CID 3014526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound (Low water content), 5G | Labscoop [labscoop.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. Methylammonium bromide - Safety Data Sheet [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Methylamine Hydrobromide in Perovskite Solar Cell Fabrication

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) hydrobromide (MABr) has emerged as a critical component in the fabrication of high-performance and stable perovskite solar cells (PSCs). Its application ranges from being a primary precursor in methylammonium (B1206745) lead bromide (MAPbBr₃) perovskites to its use as a surface passivating agent for mixed-halide perovskite systems. This document provides detailed application notes and experimental protocols for the utilization of MABr in perovskite solar cell fabrication, summarizing key performance data and outlining methodologies for synthesis and device assembly.

Methylamine hydrobromide is frequently used to improve the quality of the perovskite film, which can lead to more stable solar cells.[1] It serves to passivate defects, thereby reducing non-radiative recombination pathways and enhancing the overall device performance.[2][3] Studies have shown that MABr treatment can significantly improve the open-circuit voltage (Voc) and power conversion efficiency (PCE) of PSCs. Furthermore, the incorporation of bromide through MABr can enhance the moisture stability of the perovskite films.[4]

Quantitative Data Summary

The following tables summarize the performance of perovskite solar cells incorporating this compound, as reported in various studies.

Table 1: Performance of MABr-Treated Perovskite Solar Cells

| Perovskite Composition | MABr Treatment Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |

| FA0.83Cs0.17Pb(I0.8Br0.2)3 | Surface Passivation | 18.6% | 1.235 V | Not Specified | Not Specified | |

| CH₃NH₃PbBr₃ | Methylamine Gas Post-Treatment | 9.2% | 1.54 V | Not Specified | Not Specified | [2][3] |

| CH₃NH₃PbBr₃ (Semitransparent) | Methylamine Gas Post-Treatment | 7.6% | Not Specified | Not Specified | Not Specified | [2] |

| MAPbBr₃ | MABr:PbBr₂ Molar Ratio 1:1 | 6.96% | 1.33 V | 6.55 mA·cm⁻² | 79.87% | [5] |

| MAPbBr₃ | Optimized Anti-Solvent Dripping | 7.58% | 1.30 V | 7.32 mA·cm⁻² | 79.87% | [5] |

| CH₃NH₃PbBr₃ | Vapor-Assisted Deposition | 8.7% | 1.45 V | 9.75 mA/cm² | 61.5% | [6] |

Table 2: Stability of MABr-Treated Perovskite Solar Cells

| Perovskite Composition | MABr Treatment | Stability Test Condition | Stability Results | Reference |

| FA0.83Cs0.17Pb(I0.8Br0.2)3 | Surface Passivation | Ambient atmosphere (RH≈70%) for 300 hours | Maintained 50% of initial efficiency | |

| Reference Device (No MABr) | None | Ambient atmosphere (RH≈70%) for 100 hours | Maintained 30% of initial efficiency |

Experimental Protocols

Protocol 1: Synthesis of this compound (MABr)

This protocol describes the synthesis of MABr from methylamine and hydrobromic acid.[7][8][9]

Materials:

-

Methylamine solution (CH₃NH₂)

-

Hydrobromic acid (HBr)

-

Diethyl ether

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round bottom flask equipped with a magnetic stir bar, cool a solution of methylamine in ethanol to 0°C using an ice bath.

-

Slowly add hydrobromic acid dropwise to the methylamine solution while stirring continuously. The reaction should be maintained at 0°C for approximately 2 hours.[8]

-

After the reaction is complete, remove the flask from the ice bath.

-

Evaporate the solvent using a rotary evaporator at 60°C for 45 minutes to obtain a white powder.[8]

-

Wash the resulting white powder crystals three times with diethyl ether.[8]

-

Dry the purified MABr powder overnight in a vacuum oven at 60°C.[8]

-

Store the synthesized MABr in a desiccator in the dark at room temperature to minimize decomposition.[10]

Protocol 2: Fabrication of MAPbBr₃ Perovskite Solar Cells via One-Step Spin Coating

This protocol details the fabrication of a planar perovskite solar cell using a MAPbBr₃ precursor solution.

Materials:

-

FTO-coated glass substrates

-

Zinc powder and Hydrochloric acid (HCl) for etching

-

Detergent, deionized water, acetone, isopropanol (B130326) for cleaning

-

Compact TiO₂ (c-TiO₂) precursor solution

-

Methylammonium bromide (MABr)

-

Lead (II) bromide (PbBr₂)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Chlorobenzene (B131634) (CB) as anti-solvent

-

Spiro-OMeTAD solution (hole transport layer)

-

Gold or Silver (for top electrode)

Device Architecture: FTO / c-TiO₂ / MAPbBr₃ / Spiro-OMeTAD / Au

Procedure:

-

Substrate Preparation:

-

Pattern the FTO-coated glass substrate using zinc powder and HCl.

-

Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, for 20 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

-

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a compact TiO₂ layer onto the FTO substrate via spin coating. A typical recipe is a multi-step spin program (e.g., 700 rpm for 8s, 1000 rpm for 10s, and 2000 rpm for 40s).[5]

-

Dry the substrates on a hotplate at 125°C for 5 minutes.

-

Anneal the substrates at 450°C for 60 minutes and allow them to cool to room temperature.[5]

-

-

Perovskite Precursor Solution Preparation:

-

Prepare the MAPbBr₃ precursor solution by dissolving MABr and PbBr₂ in a molar ratio of 1:1 in a solvent mixture of DMF and DMSO (e.g., 4:1 v/v).[5] The solution should be stirred until the precursors are fully dissolved.

-

-

Perovskite Film Deposition:

-

Transfer the substrates and precursor solution into a nitrogen-filled glovebox.

-

Deposit the MAPbBr₃ precursor solution onto the TiO₂ layer using a one-step spin-coating method (e.g., 4000 rpm for 30s).[5]

-

During the spin coating, drip an anti-solvent such as chlorobenzene (CB) onto the rotating substrate. The timing of the anti-solvent drip is crucial and should be optimized (e.g., after 7-10 seconds of spinning).[5][11]

-

Anneal the perovskite film on a hotplate at a specified temperature (e.g., 110°C for 5 minutes) to promote crystallization.[8]

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare the Spiro-OMeTAD solution with additives (e.g., Li-TFSI, tBP).

-

Deposit the HTL onto the perovskite layer via spin coating (e.g., 4000 rpm for 30s).

-

-

Top Electrode Deposition:

-

Complete the device by thermally evaporating a metal top electrode (e.g., 80 nm of gold or silver) under high vacuum.

-

Visualizations

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound (MABr).

Diagram 2: Perovskite Solar Cell Fabrication Workflow (One-Step Spin Coating)

Caption: Experimental workflow for fabricating a perovskite solar cell.

Diagram 3: Role of MABr in Perovskite Solar Cells

Caption: The multifaceted role of MABr in enhancing PSC performance.

References

- 1. renewablesnow.com [renewablesnow.com]

- 2. Methylamine Gas Treatment Affords Improving Semitransparency, Efficiency, and Stability of CH3NH3PbBr3-Based Perovskite Solar Cells [infoscience.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00828B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. gcs.itb.ac.id [gcs.itb.ac.id]

- 8. periodicals.karazin.ua [periodicals.karazin.ua]

- 9. A Stepwise Synthesis of Methylammonium Lead Bromide (MAPbBr3) Perovskite Using Lead Acetate Trihydrate as a Precursor | ITB Graduate School Conference [gcs.itb.ac.id]

- 10. Video: Low Pressure Vapor-assisted Solution Process for Tunable Band Gap Pinhole-free Methylammonium Lead Halide Perovskite Films [jove.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Spin Coating of Methylammonium Lead Bromide (MAPbBr3) Perovskite Thin Films

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylammonium (B1206745) lead bromide (MAPbBr3) is a halide perovskite material that has garnered significant interest for its promising optoelectronic properties. These properties make it a suitable candidate for applications in solar cells, light-emitting diodes (LEDs), and photodetectors. The quality of the MAPbBr3 thin film is paramount to the performance of these devices. Spin coating is a widely used solution-based technique for the deposition of uniform, high-quality perovskite films in a laboratory setting. This document provides detailed protocols and application notes for the fabrication of MAPbBr3 thin films via the spin coating method, covering substrate preparation, precursor solution synthesis, the spin coating process, and post-deposition annealing.

Data Presentation

Table 1: Precursor Solution Formulations for MAPbBr3

| Precursor Salts | Molar Ratio (MABr:PbBr2) | Solvent | Concentration | Additives (vol %) | Source |

| MABr, PbBr2 | 1:1 | DMF | 1 M | None | [1][2] |

| MABr, PbBr2 | 1:1 | DMF | 0.5 M | None | [3] |

| MABr, PbBr2 | 1:1 | DMF | 5 wt% | Benzophenone (3-6 wt%) | [4] |

| MABr, PbBr2 | Stoichiometric | DMF | - | N-cyclohexyl-2-pyrrolidone (CHP), Dimethyl sulfoxide (B87167) (DMSO), 4-tert-butylpyridine (B128874) (TBP) (5 vol %) | [1][2] |

MABr: Methylammonium Bromide; PbBr2: Lead(II) Bromide; DMF: N,N-Dimethylformamide

Table 2: Substrate Cleaning Protocols

| Step | Reagent/Method | Duration | Notes | Source |

| 1 | Deionized Water | 15 min (sonication) | Initial rinse | [5] |

| 2 | Acetone | 10-15 min (sonication) | Removes organic residues | [5][6][7] |

| 3 | Ethanol | 10-15 min (sonication) | Removes organic residues | [5][6] |

| 4 | Isopropanol (B130326) | 10-15 min (sonication) | Final cleaning and drying agent | [5][6][7] |

| 5 | Nitrogen Gas | - | Drying | [6] |

| 6 | UV-Ozone or Oxygen Plasma | 10-15 min | Increases wettability | [6][7] |

Table 3: Spin Coating Parameters for MAPbBr3 Thin Films

| Spin Speed (rpm) | Duration (s) | Ramp Rate (rpm/s) | Anti-solvent | Annealing Temperature (°C) | Source |

| 600-5000 | - | - | Not specified | Not specified | [1][2] |

| 1000 | - | - | Not specified | Not specified | [1] |

| 5000 | 60 | - | Not specified | 145 | [4] |

| 1000 and 5000 | 10 and 20 | - | Toluene (B28343) | 100 | [8] |

| 6500 | 30 | 4000 | Not specified | 80 | [7] |

| 4000 | 20 | - | Isopropanol (MAI solution) | 100 | [7] |

Table 4: Annealing Parameters for MAPbBr3 Thin Films

| Temperature (°C) | Duration (min) | Atmosphere | Notes | Source |

| 100 | 60 | Air | Investigated for phase formation | [9] |

| 145 | 15 | N2 Glove Box | For PeLEDs | [4] |

| 100 | 10 | Not specified | For mixed halide perovskites | [8] |

| 80 | 30 | Not specified | For lead iodide based films | [7] |

| 100 | 45 | Not specified | For perovskite films | [7] |

| 75-175 | 10 | Not specified | Study on mixed perovskite films | [10] |

Experimental Protocols

Substrate Cleaning

A thorough cleaning of the substrate is crucial for the deposition of a uniform and well-adhered perovskite film. The following is a typical cleaning procedure for FTO-coated glass substrates:

-

Sequentially sonicate the substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.[5]

-

After sonication, thoroughly rinse the substrates with deionized water.

-

Dry the substrates using a stream of nitrogen gas.[6]

-

For enhanced cleaning and to increase the surface wettability, treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes prior to spin coating.[6][7]

Precursor Solution Preparation

The preparation of a stable and clear precursor solution is a critical step.

-

Standard 1 M MAPbBr3 Solution:

-

Dissolve equimolar amounts of methylammonium bromide (MABr) and lead(II) bromide (PbBr2) in N,N-dimethylformamide (DMF) to achieve a 1 M concentration.[1][2] For example, to prepare 1 mL of solution, dissolve 112.0 mg of MABr and 367.0 mg of PbBr2 in 1 mL of DMF.

-

Stir the solution at room temperature for several hours or overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) until the precursors are fully dissolved.

-

Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.[3]

-

Spin Coating Process

The spin coating process should be carried out in a controlled environment, typically a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen.

-

Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

-

Dispense a sufficient amount of the MAPbBr3 precursor solution (e.g., 20-100 µL) onto the center of the substrate to cover the entire surface.[1][2]

-

Start the spin coating program. A two-step program is often employed:

-

Step 1 (Spreading): A low speed of 1000 rpm for 10 seconds to allow the solution to spread evenly across the substrate.

-

Step 2 (Thinning): A higher speed of 4000-6000 rpm for 20-30 seconds to achieve the desired film thickness.[7]

-

-

Anti-solvent Dripping (Optional but Recommended): During the second, high-speed step, an anti-solvent such as toluene or chlorobenzene (B131634) can be dripped onto the spinning substrate.[8] This induces rapid supersaturation and facilitates the formation of a uniform and dense perovskite film. The timing of the anti-solvent drop is critical and needs to be optimized.

Annealing

After spin coating, the film is typically annealed to remove residual solvent and improve crystallinity.

-

Carefully transfer the substrate with the wet perovskite film onto a preheated hotplate.

-

Anneal the film at a specific temperature for a set duration. A common annealing temperature for MAPbBr3 is 100°C for 10-60 minutes.[8][9] The optimal annealing temperature and time can vary depending on the desired film properties and subsequent device architecture.

-

After annealing, allow the substrate to cool down to room temperature before proceeding with further characterization or device fabrication steps.

Mandatory Visualization

Caption: Experimental workflow for MAPbBr3 thin film fabrication.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Single Crystal Growth of Hybrid Lead Bromide Perovskites Using a Spin-Coating Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Characteristics of MAPbBr3 Perovskite Quantum Dots on NiOx Film and Application for High Transparent Solar Cells [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Preparation of Methylamine Hydrobromide (MABr) Solution for Perovskite Synthesis

Affiliation: Google Research

Abstract